molecular formula C12H9N5O3S B4102322 6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide

Cat. No.: B4102322
M. Wt: 303.30 g/mol
InChI Key: ZJXMLLGSAWDFMB-UHFFFAOYSA-N
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Description

6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that combines a pyrazole ring with a pyrano ring, along with a nitro-substituted thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with 5-nitro-2-thiophenecarboxaldehyde in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide involves its interaction with specific molecular targets in the body. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methyl-5-(2-thienyl)-1,2-dihydropyrano[2,3-c]pyrazole-6-carbonitrile
  • 6-amino-3-methyl-4-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Uniqueness

6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide is unique due to the presence of the nitro-substituted thiophene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields .

Properties

IUPAC Name

6-amino-3-methyl-4-(5-nitrothiophen-2-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O3S/c1-5-9-10(7-2-3-8(21-7)17(18)19)6(4-13)11(14)20-12(9)16-15-5/h2-3,10H,14H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXMLLGSAWDFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
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6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
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6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
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6-amino-3-methyl-4-(5-nitro-2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-5-yl cyanide
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